molecular formula C20H18N6O2S B3000061 3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895117-13-2

3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B3000061
CAS No.: 895117-13-2
M. Wt: 406.46
InChI Key: WQGFWKQBYXFNBW-UHFFFAOYSA-N
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Description

3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

The chemical compound 3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is related to a class of compounds known for their synthesis and structural analyses, focusing on their potential in various applications. Research in this area includes the synthesis of novel benzamide derivatives and their structural analysis to understand their chemical properties and potential biological activities. For instance, studies on related benzamide derivatives have focused on their synthesis, characterization, and exploration of their antimicrobial activities, indicating the broader interest in benzamide-based compounds for various scientific applications (Demir et al., 2015).

Biological Activities

Research on compounds structurally related to this compound has also explored their biological activities. Notably, benzamide derivatives have been investigated for their antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents. For example, a study on the synthesis, characterization, and antimicrobial activities of new sulfonyl, 4-chlorophenoxy benzene, and dibenzoazepine substituted benzamides provided insights into their potential as antimicrobial agents, highlighting the significance of benzamide derivatives in the search for new therapeutic options (Priya et al., 2006).

Supramolecular Chemistry and Gelation

The role of specific functionalities and non-covalent interactions in the gelation behavior of benzamide derivatives has been a subject of research, providing insights into the design of new materials with desired physical properties. Investigations into N-(thiazol-2-yl)benzamide derivatives, for example, have elucidated the influence of methyl functionality and S⋯O interaction on gelation, contributing to the understanding of how molecular modifications can impact the macroscopic behavior of materials (Yadav & Ballabh, 2020).

Mechanism of Action

Properties

IUPAC Name

3-methoxy-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-12-7-9-15(10-8-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-5-4-6-16(11-14)28-3/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFWKQBYXFNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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